molecular formula C20H18FN3O3S B2873667 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 450339-53-4

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide

Cat. No.: B2873667
CAS No.: 450339-53-4
M. Wt: 399.44
InChI Key: PRVHDZNDHHNKTA-UHFFFAOYSA-N
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Description

N-(2-(2,4-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2, a sulfonyl (5,5-dioxido) group, and a 4-fluorobenzamide moiety at position 3. This structure combines sulfonamide, pyrazole, and fluorinated aromatic pharmacophores, which are commonly associated with bioactivity in medicinal and agrochemical contexts .

The synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and cyclizations (e.g., triazole or pyrazole ring closures) under basic or reflux conditions, as detailed in . Spectral characterization (IR, NMR, MS) is critical for confirming tautomeric forms and functional groups, such as the absence of C=O bands in triazole derivatives .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-12-3-8-18(13(2)9-12)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVHDZNDHHNKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide typically involves multiple steps:

    Formation of Thieno[3,4-c]pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole core. This can be achieved through the reaction of a thioamide with a hydrazine derivative under acidic or basic conditions.

    Introduction of Dimethylphenyl Group: The next step involves the introduction of the 2,4-dimethylphenyl group. This can be done via a Friedel-Crafts acylation reaction, where the thieno[3,4-c]pyrazole core is reacted with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The thieno[3,4-c]pyrazole intermediate is then oxidized to introduce the dioxido functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of Fluorobenzamide Moiety: Finally, the 4-fluorobenzamide moiety is introduced through an amide coupling reaction. This involves reacting the oxidized thieno[3,4-c]pyrazole intermediate with 4-fluorobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxido groups back to their corresponding sulfide forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

    Signal Transduction: The compound can interfere with signal transduction pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Substituent Analysis :

  • Fluorinated Aromatics: The 4-fluorobenzamide group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. This mirrors the use of fluorophenyl groups in ’s compound and diflubenzuron (), where fluorine improves binding affinity and resistance to enzymatic degradation .
  • Tautomerism: Unlike ’s 1,2,4-triazoles, which exhibit thione/thiol tautomerism, the thienopyrazole core of the target compound likely adopts a fixed tautomeric form due to steric and electronic constraints .

Spectral and Physicochemical Properties

Key spectral differences among analogs are highlighted below:

Parameter Target Compound Compounds [7–9] () Compound
IR C=O Stretch ~1660–1680 cm⁻¹ (benzamide carbonyl) Absent (triazole tautomer) ~1650–1670 cm⁻¹ (ethanediamide carbonyl)
IR C=S Stretch Absent 1247–1255 cm⁻¹ (thione tautomer) Absent
1H-NMR NH Signals ~8.0–10.0 ppm (amide NH) ~12.0–13.0 ppm (thione NH) ~7.5–8.5 ppm (amide NH)

The absence of C=S bands in the target compound’s IR spectrum distinguishes it from ’s thione-containing triazoles, confirming its non-tautomeric pyrazole structure .

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